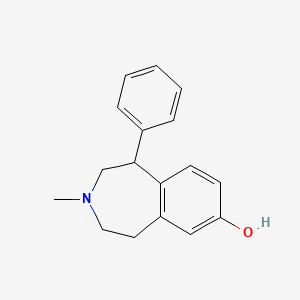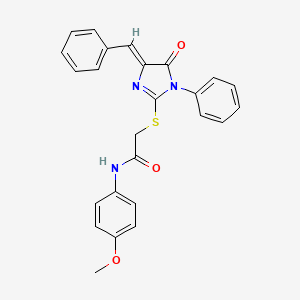
Asct2-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asct2-IN-2 is a compound that targets the Alanine, Serine, Cysteine Transporter 2 (ASCT2), which is a sodium-dependent transmembrane transporter involved in the cellular uptake of neutral amino acids such as glutamine. ASCT2 is overexpressed in many cancer cells and is considered a primary transporter for glutamine in these cells . The inhibition of ASCT2 has been investigated as a potential strategy for antineoplastic therapy .
準備方法
The synthesis of Asct2-IN-2 involves the use of an amino acid scaffold with a sulfonamide or sulfonic acid ester linker to a hydrophobic group . The synthetic route typically includes the following steps:
Formation of the amino acid scaffold: This involves the preparation of the amino acid backbone, which serves as the core structure of the compound.
Attachment of the sulfonamide or sulfonic acid ester linker:
Addition of the hydrophobic group: The final step involves the attachment of a hydrophobic group to the linker, which enhances the compound’s binding affinity to ASCT2.
The reaction conditions for these steps typically involve the use of organic solvents such as ethyl acetate and hexanes, and purification is achieved through flash silica gel column chromatography .
化学反応の分析
Asct2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, which can alter its chemical structure and properties.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, which can also change its chemical structure and properties.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s activity and selectivity.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Asct2-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
Asct2-IN-2 exerts its effects by inhibiting the activity of ASCT2, thereby blocking the uptake of neutral amino acids such as glutamine into cells . This inhibition disrupts the metabolic processes that rely on glutamine, leading to reduced cell proliferation and survival, particularly in cancer cells . The molecular targets of this compound include the ASCT2 transporter itself, and the pathways involved include the glutamine metabolism pathway and the mammalian target of rapamycin (mTOR) signaling pathway .
類似化合物との比較
Asct2-IN-2 is unique compared to other similar compounds due to its specific targeting of the ASCT2 transporter and its high binding affinity . Similar compounds include:
Sulfonamide-based ASCT2 inhibitors: These compounds also target ASCT2 but may have different binding affinities and selectivities.
Sulfonic acid ester-based ASCT2 inhibitors: These compounds share a similar structure to this compound but may differ in their hydrophobic groups and overall activity.
Aminobutanoic acids-based ASCT2 inhibitors: These compounds are designed to inhibit ASCT2 and have shown potential in the treatment of non-small-cell lung cancer.
特性
分子式 |
C44H50N2O4 |
|---|---|
分子量 |
670.9 g/mol |
IUPAC名 |
(2S)-2-amino-4-[bis[[5-tert-butyl-2-(3-phenylprop-2-ynoxy)phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C44H50N2O4/c1-43(2,3)37-21-23-40(49-27-13-19-33-15-9-7-10-16-33)35(29-37)31-46(26-25-39(45)42(47)48)32-36-30-38(44(4,5)6)22-24-41(36)50-28-14-20-34-17-11-8-12-18-34/h7-12,15-18,21-24,29-30,39H,25-28,31-32,45H2,1-6H3,(H,47,48)/t39-/m0/s1 |
InChIキー |
XBGKZFCZOZXKQR-KDXMTYKHSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC#CC2=CC=CC=C2)CN(CC[C@@H](C(=O)O)N)CC3=C(C=CC(=C3)C(C)(C)C)OCC#CC4=CC=CC=C4 |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC#CC2=CC=CC=C2)CN(CCC(C(=O)O)N)CC3=C(C=CC(=C3)C(C)(C)C)OCC#CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


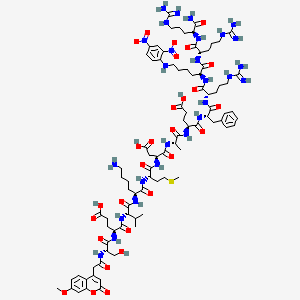
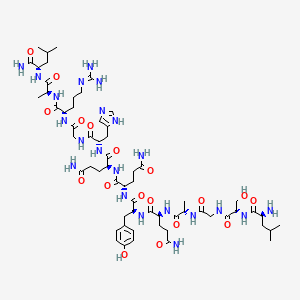
![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
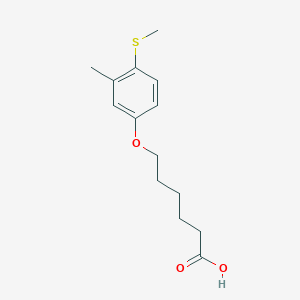
![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
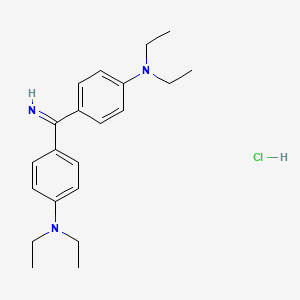
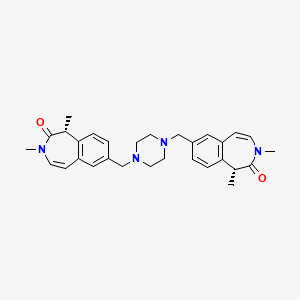

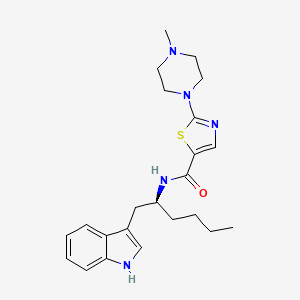
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
